Pyridine, 2-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-
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Overview
Description
Pyridine, 2-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]- is a heterocyclic aromatic organic compound It is characterized by the presence of a pyridine ring substituted with a chloro group at the 2-position and a 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]- typically involves multi-step reactions. One common method starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized by the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives. The 4-fluorophenyl group is introduced via nucleophilic aromatic substitution reactions. The final step involves the chlorination of the pyridine ring, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]- can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Pyridine, 2-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer agents.
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides due to its biological activity.
Materials Science: It is investigated for its potential use in the synthesis of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of Pyridine, 2-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]- depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors .
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds like 2-chloropyridine and 3-fluoropyridine share structural similarities but differ in their substitution patterns and biological activities.
Oxadiazole Derivatives: Compounds such as 3-(4-fluorophenyl)-1,2,4-oxadiazole have similar core structures but different substituents, leading to variations in their properties and applications.
Uniqueness
Pyridine, 2-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]- is unique due to the combination of its pyridine and oxadiazole rings, along with the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
937652-36-3 |
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Molecular Formula |
C13H7ClFN3O |
Molecular Weight |
275.66 g/mol |
IUPAC Name |
5-(2-chloropyridin-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H7ClFN3O/c14-11-10(2-1-7-16-11)13-17-12(18-19-13)8-3-5-9(15)6-4-8/h1-7H |
InChI Key |
QLXIGMMZOYCPHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=NC(=NO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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